molecular formula C16H19NO4 B12932183 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12932183
M. Wt: 289.33 g/mol
InChI Key: NEZQFYAHJKEAAE-UHFFFAOYSA-N
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Description

2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-chromene-3-carboxylic acid with sec-butylamine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. In cancer cells, it induces apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from mitochondria and activation of caspases. This results in programmed cell death and suppression of tumor growth .

Comparison with Similar Compounds

2-(sec-Butylamino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

[2-(butan-2-ylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-3-11(2)17-15(18)10-21-16(19)13-8-12-6-4-5-7-14(12)20-9-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18)

InChI Key

NEZQFYAHJKEAAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)COC(=O)C1=CC2=CC=CC=C2OC1

Origin of Product

United States

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